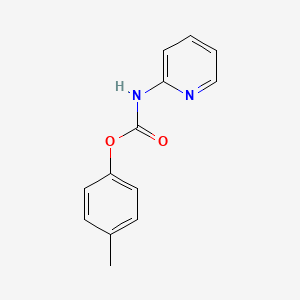

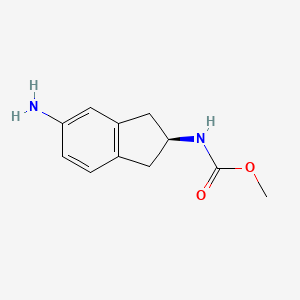

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Structural Analysis and Peptide Mimetics : A study by Amblard et al. (2005) showed that a related compound, Boc-DBT-NH2, adopts a type II′ β-turn in solid state, indicating its potential as a constrained dipeptide mimetic. This insight is valuable for understanding the structural properties and potential applications in peptide research (Amblard et al., 2005).

Synthetic Applications : Research by Levai (2002) focused on the synthesis of 4-Aryl-2-(3-chromonyl)-2,3-dihydro-l,5-benzothiazepines, demonstrating the compound's usefulness in synthetic chemistry and its potential bioactivities (Levai, 2002).

Pharmaceutical Chemistry and Biological Activities : Bairwa and Sharma (2016) noted the significant role of 1,5-benzothizepine moiety in pharmaceutical chemistry due to its various biological activities, motivating the synthesis of new derivatives (Bairwa & Sharma, 2016).

Chemical Synthesis Techniques : Research by Shinkevich et al. (2007) provided insights into chemical synthesis techniques, specifically the aziridine ring opening in related compounds, which is useful for the synthesis of various derivatives (Shinkevich et al., 2007).

Synthesis and Pharmacological Evaluation : Research by Atwal et al. (1987) on 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters revealed their potential as calcium channel blockers, indicating significant pharmaceutical applications (Atwal et al., 1987).

Microwave-Assisted Synthesis : A study by Sharma et al. (2008) demonstrated an efficient synthesis of 1,3-diaryl-2,3-dihydro-1,5-benzothiazepines using microwave-assisted acid catalysis, indicating advancements in synthetic methodologies (Sharma et al., 2008).

Enantioselective Synthesis : Research by Carlier et al. (2006) focused on the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, highlighting the importance of stereoselectivity in pharmaceutical applications (Carlier et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

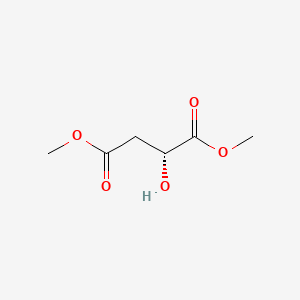

tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSONFJMJNCOAE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458109 |

Source

|

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine | |

CAS RN |

440634-11-7 |

Source

|

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.